4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications
Interaction with Amino Alcohols
The interaction of 4-oxobutanoic acids and their cyclic analogues with amino alcohols leads to the formation of benzopyrroloxazine derivatives, indicating a potential application in the synthesis of complex heterocyclic compounds. The nucleophilic attack mechanism is supported by quantum-chemical calculations, suggesting specific reactivity patterns of these compounds (Amalʼchieva et al., 2022).
Decyclization and Analgesic Activity
Decyclization reactions of certain carbohydrazides under the influence of methanol lead to the formation of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. These compounds have shown analgesic activity, indicating potential applications in pain management (Igidov et al., 2022).
Organized Assemblies of Ionic Salts
Studies on the reactions of pyrazole-based compounds with acids have led to the formation of organized assemblies of protonated ionic salts. These salts exhibit specific solid-state structures and hydrogen bonding patterns, which could be of interest in the design of molecular materials (Zheng et al., 2013).
Stereochemical Peculiarities
The stereochemical analysis of certain pyrazolyl-4-oxobutanoic acid derivatives has shown that their structure makes them unlikely to undergo transformation into epoxypyrazoloisoindoles via a thermal intramolecular Diels–Alder reaction. This insight into the stereochemical behavior is crucial for the development of novel synthetic pathways and compounds (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
The conversion of 2-arylmethylene-4-oxobutanhydrazides into various heterocyclic compounds showcases the versatility of these compounds in organic synthesis. Depending on the reaction conditions, a variety of heterocyclic structures can be synthesized, offering a broad range of potential applications in medicinal chemistry and material science (Soliman et al., 2022).
Properties
IUPAC Name |
4-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-13-6-4-12(5-7-13)14-11-15(16-3-2-10-25-16)20(19-14)17(21)8-9-18(22)23/h2-7,10,15H,8-9,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSQKOBKOLYKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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